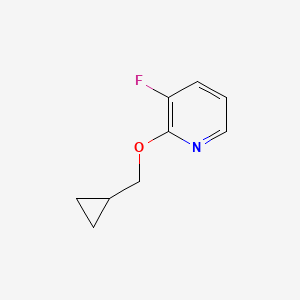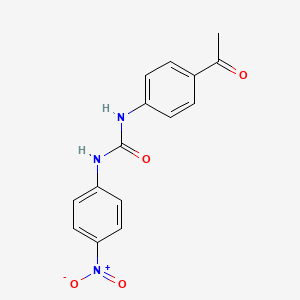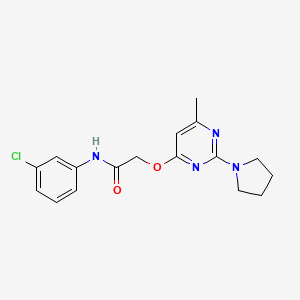
2-Methyl-5-(trifluoromethyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, with various substituents affecting the overall conformation and properties. For example, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined by single-crystal X-ray analysis, revealing an orthorhombic system with specific cell parameters . This highlights the importance of stereochemistry and crystallography in understanding the molecular structure of morpholine compounds.
Chemical Reactions Analysis
Morpholine derivatives can undergo a range of chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones . The presence of a trifluoromethyl group can influence the reactivity and the outcome of such reactions, which is relevant for the analysis of "2-Methyl-5-(trifluoromethyl)morpholine hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride resulted in a compound with a high yield and selective halogenation, indicating the impact of substituents on the reactivity and selectivity of the synthesis . The synthesis of N Methyl morpholine provided a product with a high yield and purity, demonstrating the efficiency of the synthetic method . These properties are crucial for understanding the behavior of morpholine derivatives in various environments and applications.
科学的研究の応用
Neuropharmacological Effects
- Serotonin (5-HT) Reuptake Inhibition and Receptor Antagonism: Studies have shown that compounds structurally related to 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride, such as YM992, demonstrate selective serotonin reuptake inhibition and potent 5-HT2A receptor antagonism. These properties are significant in affecting the firing activity of norepinephrine neurons and are considered beneficial in treating affective and anxiety disorders (Szabo & Blier, 2002) (Takeuchi et al., 1997).
Metabolic Studies
- Metabolism of Structurally Related Compounds: Research on compounds like indeloxazine hydrochloride, which shares structural similarities with 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride, has shed light on the metabolic pathways, revealing the formation of alpha-glucosides in rats (Kamimura et al., 1988).
Antidepressant and Anxiolytic Properties
- Improvement in Affective and Anxiety Disorders: Structurally similar compounds like YM992 have been shown to have antidepressant properties with selective serotonin re-uptake inhibitory and 5-HT2A receptor antagonistic activity, potentially offering high efficacy in clinical use for treating affective and anxiety disorders (Takeuchi et al., 1997).
Miscellaneous Studies
- Hypocholesterolemic and Hypolipidemic Activity: Some novel morpholine derivatives have been studied for their hypocholesterolemic and hypolipidemic activities, demonstrating promising results as potential antiatherogenic factors (Chrysselis et al., 2000).
- Carcinogenicity Studies: Investigations on related morpholine derivatives have explored their carcinogenic risks, providing valuable insights for drug safety and development (Berger et al., 1988).
Safety and Hazards
特性
IUPAC Name |
2-methyl-5-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPIPUNMDDDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)morpholine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)


![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)
![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)
![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)
![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)


![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)